1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione
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Overview
Description
1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione is a complex organic compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines several heterocyclic rings, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
The synthesis of 1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione involves multiple steps, typically starting with the preparation of the benzodioxole moiety. The synthetic route often includes:
Pd-catalyzed C-N cross-coupling: This step involves the coupling of a 5-bromo-benzo dioxole with a suitable amine using palladium chloride (PdCl2) and xantphos as catalysts in the presence of cesium carbonate (Cs2CO3) in 1,4-dioxane at 130°C.
Formation of the pyrazolo-thiazolo-pyridine core: This involves the reaction of the intermediate with ethyl bromoacetate and sodium hydride (NaH) in dimethylformamide (DMF) at 50°C for 2 hours.
Chemical Reactions Analysis
1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets, such as tubulin, have been explored to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione involves its interaction with microtubules and tubulin. The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy .
Comparison with Similar Compounds
1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione can be compared with other similar compounds, such as:
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also feature the benzodioxole moiety and have been studied for their anticancer properties.
1,3-Benzodioxole derivatives: Compounds like 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)- and 1,3-Benzodioxole, 4,5-dimethoxy-6-(2-propenyl)- share structural similarities and have been explored for various biological activities
Properties
Molecular Formula |
C18H16N4O5S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
8-(7-methoxy-1,3-benzodioxol-5-yl)-4-propan-2-yl-10-thia-2,4,5,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),2,7-triene-6,11-dione |
InChI |
InChI=1S/C18H16N4O5S/c1-7(2)22-16-12(17(23)21-22)11(14-15(19-16)20-18(24)28-14)8-4-9(25-3)13-10(5-8)26-6-27-13/h4-5,7H,6H2,1-3H3,(H,21,23)(H,19,20,24) |
InChI Key |
DXMCAXGTOIMAGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(C(=C2C(=O)N1)C4=CC5=C(C(=C4)OC)OCO5)SC(=O)N3 |
Origin of Product |
United States |
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